molecular formula C17H15FN2OS B12151697 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide

Cat. No.: B12151697
M. Wt: 314.4 g/mol
InChI Key: GDOQWYNAIITPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the tetrahydrocarbazole ring and a thiophene-2-carboxamide moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized by the reaction of 6-fluoroindole with cyclohexanone under acidic conditions, followed by reduction.

    Coupling with thiophene-2-carboxylic acid: The intermediate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene ring and the carbazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-ones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the thiophene moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
  • Thiophene-2-carboxamide
  • N-(2-thiophenyl)carbazole derivatives

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide is unique due to the presence of both a fluorinated carbazole ring and a thiophene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H15FN2OS/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21)

InChI Key

GDOQWYNAIITPNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.